molecular formula C23H25N3O3S B2372429 N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894014-14-3

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No.: B2372429
CAS No.: 894014-14-3
M. Wt: 423.53
InChI Key: CCLYEVQZYBPAHP-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Properties : Thiazole derivatives, like N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, have been studied for their antimicrobial properties. A study demonstrated that derivatives synthesized from 2-ethoxy carbonyl methylene thiazol-4-one showed antimicrobial activity against bacterial strains like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Anticancer Activities

  • Synthesis and Anti-Proliferative Screening : In the realm of cancer research, thiazole compounds have been synthesized and tested for their anticancer activities. A study highlighted the synthesis of thiazole compounds and their testing against breast cancer cells MCF7, revealing significant anti-proliferative activities (Sonar et al., 2020).
  • Evaluation as Anti-Tumor Agents : Another study focused on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Photophysical Properties

  • Charge-Transfer Absorption Behaviours and Fluorescent Properties : Thiazole-conjugated compounds have also been studied for their photophysical properties. A research focused on the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex, highlighting the potential of thiazole derivatives in photophysical applications (Li et al., 2009).

Chemical Synthesis and Characterization

  • Transformations and Synthesis : The chemical synthesis and transformation of thiazole derivatives have been extensively studied. Research into the transformations of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases the versatility and complexity in the synthesis of such compounds (Žugelj et al., 2009).

Potential Applications in Nematocidal Activities

  • Design and Synthesis for Nematocidal Activity : The potential for thiazole derivatives in nematocidal activity has also been explored. A study on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed promising nematocidal activities against Bursaphelenchus xylophilus (Liu et al., 2022).

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-29-19-11-9-18(10-12-19)26-22(28)21(27)24-14-13-20-16(3)25-23(30-20)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYEVQZYBPAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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